molecular formula C23H24N2O5S B2483660 (4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1226447-19-3

(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone

Cat. No. B2483660
CAS RN: 1226447-19-3
M. Wt: 440.51
InChI Key: LHHPSMCGZOKBRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H24N2O5S and its molecular weight is 440.51. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Some derivatives of this compound have been tested for antimicrobial activity . In particular, compounds with similar structures have shown high antimicrobial activity against gram-positive bacterial strains like Bacillus cereus and Staphylococcus aureus, gram-negative bacterial strains like E. Coli, Pseudomonas aeruginosa, and fungi strain Candida albicans .

Antioxidant Activity

The compound has also been associated with antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

B-Raf Inhibitory Activity

Derivatives of this compound have been synthesized and evaluated for their B-Raf inhibitory and anti-proliferation activities . B-Raf is a protein that is involved in sending signals inside cells, which can lead to cell growth. Inhibiting B-Raf can be beneficial in treating diseases like cancer.

Anti-Proliferation Activity

In addition to B-Raf inhibitory activity, these derivatives have also shown anti-proliferation activities . This means they can potentially inhibit the growth of cells, which can be particularly useful in the context of cancer treatment.

Treatment of Sleep-Related Breathing Disorders

The compound has been identified as an α2-Adrenoceptor subtype C (alpha-2C) antagonist . This suggests it could be used in the treatment and/or prophylaxis of sleep-related breathing disorders, including obstructive and central sleep apneas and snoring .

Potential as a Cytotoxic Agent

The compound has potential as a cytotoxic agent. Cytotoxic agents are substances that are toxic to cells, preventing their replication or growth. They are commonly used in chemotherapy to treat cancer.

properties

IUPAC Name

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-16-8-10-24(11-9-16)23(26)22-15-25(18-4-2-3-5-21(18)31(22,27)28)17-6-7-19-20(14-17)30-13-12-29-19/h2-7,14-16H,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHPSMCGZOKBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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